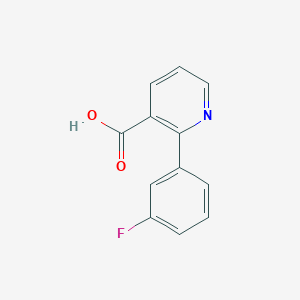

2-(3-Fluorophenyl)nicotinic acid

Übersicht

Beschreibung

2-(3-Fluorophenyl)nicotinic acid is an organic compound with the molecular formula C12H8FNO2 It is a derivative of nicotinic acid, where a fluorophenyl group is attached to the second position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)nicotinic acid typically involves the reaction of 3-fluorobenzaldehyde with malonic acid in the presence of ammonium acetate, followed by cyclization and decarboxylation. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine. The process can be summarized as follows:

Condensation: 3-fluorobenzaldehyde reacts with malonic acid in the presence of ammonium acetate.

Cyclization: The intermediate undergoes cyclization to form the pyridine ring.

Decarboxylation: The final step involves decarboxylation to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Fluorophenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview : 2-(3-Fluorophenyl)nicotinic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to nicotinic acid allows it to interact with nicotinic receptors, making it a candidate for drug development aimed at conditions such as Alzheimer's disease and schizophrenia.

Case Studies :

- Nicotinic Receptor Modulators : Research has shown that derivatives of nicotinic acid can enhance cognitive function by modulating nicotinic acetylcholine receptors (nAChRs). A study demonstrated that compounds similar to this compound improved synaptic plasticity in animal models, indicating potential therapeutic effects for cognitive impairments .

- Antidepressant Properties : Another study highlighted the antidepressant-like effects of nicotinic acid derivatives in rodent models. These findings suggest that this compound could be explored further for its potential role in treating mood disorders .

Biochemical Research

Overview : The compound is extensively used in biochemical studies focusing on the role of nicotinic receptors in neurotransmission. Understanding these interactions can lead to novel therapeutic targets.

Research Insights :

- Receptor Binding Studies : Experiments have shown that this compound exhibits selective binding affinity for certain nAChRs, which is critical for developing drugs that can selectively target these receptors without affecting others .

- Signal Transduction Pathways : Investigations into the downstream effects of receptor activation by this compound have revealed insights into signaling pathways involved in neuroprotection and neuroplasticity, further validating its importance in neurological research .

Material Science

Overview : The unique electronic properties of this compound make it a candidate for developing advanced materials, particularly organic semiconductors.

Applications :

- Organic Electronics : Research has indicated that incorporating fluorinated compounds like this compound into organic electronic devices can enhance their performance due to improved charge transport properties. Studies have demonstrated increased efficiency in organic light-emitting diodes (OLEDs) when using derivatives of this compound .

- Photovoltaics : The compound has also been investigated for use in organic solar cells, where its electronic properties contribute to better light absorption and energy conversion efficiency .

Agricultural Chemistry

Overview : In the field of agrochemicals, this compound is being explored for its potential to enhance crop resistance to pests and diseases.

Research Findings :

- Pesticide Development : Preliminary studies suggest that derivatives of this compound can act as effective insecticides or fungicides, promoting sustainable agricultural practices by reducing reliance on traditional chemical pesticides .

- Plant Growth Regulators : Some research indicates that compounds related to this compound may function as growth regulators, enhancing plant resilience under stress conditions such as drought or nutrient deficiency .

Analytical Chemistry

Overview : In analytical chemistry, this compound is utilized as a standard reference compound.

Applications :

- Quantification Methods : The compound is employed in various chromatographic techniques to accurately quantify related substances in complex mixtures. Its stability and well-defined properties make it an ideal candidate for calibration standards in high-performance liquid chromatography (HPLC).

- Method Development : Researchers have developed new analytical methods using this compound to enhance the detection limits of related compounds in environmental samples, showcasing its utility beyond pharmaceutical applications.

Wirkmechanismus

The mechanism of action of 2-(3-Fluorophenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

- 2-(4-Fluorophenyl)nicotinic acid

- 2-(2-Fluorophenyl)nicotinic acid

- 2-(3-Chlorophenyl)nicotinic acid

Comparison:

- Binding Affinity: The position of the fluorine atom can significantly influence the binding affinity and specificity of the compound towards its targets.

- Chemical Reactivity: The presence of different substituents (e.g., fluorine vs. chlorine) can alter the chemical reactivity and stability of the compound.

- Biological Activity: Variations in the substituent position and type can lead to differences in biological activity, making each compound unique in its applications.

Biologische Aktivität

2-(3-Fluorophenyl)nicotinic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its interactions with various receptors, potential therapeutic applications, and the results of relevant studies.

Chemical Structure and Properties

This compound is characterized by a fluorinated phenyl group attached to a nicotinic acid moiety. The presence of the fluorine atom can influence the compound's lipophilicity, binding affinity, and overall biological activity.

Chemical Structure

- Molecular Formula : CHFNO

- Molecular Weight : 219.18 g/mol

Receptor Interactions

The biological activity of this compound has been primarily studied in relation to its interactions with G protein-coupled receptors (GPCRs). Notably, it has shown potential as an agonist for the HCA2 receptor, which is involved in various physiological processes including inflammation and metabolism.

Key Findings:

- HCA2 Receptor Activation : Studies indicate that this compound exhibits significant binding affinity to the HCA2 receptor, which may mediate anti-inflammatory effects. This receptor's activation has been linked to beneficial metabolic outcomes, including improved lipid profiles in dyslipidemia .

- Structure-Activity Relationship (SAR) : Research has demonstrated that modifications in the chemical structure of nicotinic acid derivatives can significantly alter their receptor binding affinities and biological activities. For instance, compounds with disubstituted phenyl groups showed enhanced affinities compared to their mono-substituted counterparts .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and related compounds. The results suggest varying degrees of efficacy against different bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 7.81 µg/mL |

| Related Compound A | Staphylococcus epidermidis | 1.95 µg/mL |

| Related Compound B | Bacillus subtilis | 5.00 µg/mL |

These findings indicate that while this compound may not be the most potent antimicrobial agent, it exhibits activity against clinically relevant strains, suggesting its potential for further development in antimicrobial therapies .

Case Studies and Clinical Implications

A case study published by researchers explored the effects of nicotinic acid derivatives on patients with dyslipidemia. The study highlighted that while traditional nicotinic acid treatments improved lipid profiles, they also caused side effects like flushing due to HCA2 receptor activation. The development of selective agonists like this compound could mitigate these side effects while retaining therapeutic benefits .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity and orientation of this compound within target receptors. These studies provide insights into how structural modifications can enhance or reduce biological activity.

Table 2: Molecular Docking Results

| Compound | Target Receptor | Binding Energy (kcal/mol) | Affinity (nM) |

|---|---|---|---|

| This compound | HCA2 | -7.5 | 250 |

| Nicotinic Acid | HCA2 | -6.0 | 500 |

The results indicate that this compound has a more favorable binding profile compared to standard nicotinic acid, suggesting enhanced efficacy as a therapeutic agent .

Eigenschaften

IUPAC Name |

2-(3-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-4-1-3-8(7-9)11-10(12(15)16)5-2-6-14-11/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUDTMKJDTXBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673409 | |

| Record name | 2-(3-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214365-08-8 | |

| Record name | 2-(3-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.